molecular formula C44H51K2N13Na2O18S4 B12763505 Einecs 285-879-0 CAS No. 85153-97-5

Einecs 285-879-0

Cat. No.: B12763505
CAS No.: 85153-97-5
M. Wt: 1302.4 g/mol
InChI Key: YSKDHSXULDVKAQ-JGMWHDQESA-J
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Preparation Methods

The synthesis of Einecs 285-879-0 involves multiple steps, including the reaction of bis(2-hydroxyethyl)amine with 4,4’-diamino-2,2’-stilbenedisulfonic acid and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

Einecs 285-879-0 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the triazine ring, leading to various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Einecs 285-879-0 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Einecs 285-879-0 involves its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the whiteness and brightness of materials. This property is due to the presence of the stilbene and triazine moieties in its structure, which interact with light at specific wavelengths. The molecular targets and pathways involved include the interaction with fabric or paper fibers, leading to enhanced optical properties .

Comparison with Similar Compounds

Einecs 285-879-0 can be compared with other fluorescent whitening agents such as:

  • 4,4’-bis(2-sulfostyryl)biphenyl
  • 4,4’-bis(2-benzoxazolyl)stilbene
  • 2,5-bis(benzoxazolyl)thiophene

What sets this compound apart is its unique combination of the triazine and stilbene structures, which provide superior whitening and brightening effects compared to other compounds .

Properties

CAS No.

85153-97-5

Molecular Formula

C44H51K2N13Na2O18S4

Molecular Weight

1302.4 g/mol

IUPAC Name

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C40H44N12O16S4.C4H11NO2.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;;;;/q;;4*+1/p-4/b2-1+;;;;;

InChI Key

YSKDHSXULDVKAQ-JGMWHDQESA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[K+].[K+]

Origin of Product

United States

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